2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
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Overview
Description
“2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They allow good solid-state emission intensities . The dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Serotonin 5-HT6 Receptor Antagonists
A study by Ivachtchenko et al. (2011) on 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines revealed their significant potency as highly specific antagonists of the serotonin 5-HT6 receptor. These compounds showed no significant correlation of antagonistic potency with major physiochemical characteristics, indicating their unique interaction with the 5-HT6 receptor, which could be crucial for treating disorders related to serotonin dysregulation (Ivachtchenko et al., 2011).
Anticancer Evaluation
Ghorab et al. (2014) synthesized a series of 4-(substituted)-N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties, evaluating them for their anticancer activity against the human tumor breast cell line MCF7. These compounds exhibited promising activity, indicating their potential in developing new anticancer agents (Ghorab et al., 2014).
Antidiabetic Activity
Research conducted by Soliman (1979) on p-[3,5-dimethyl- (and 5-methyl-3-carboxy-)pyrazole-1]benzenesulfonylureas and related compounds showed some possessing antidiabetic activity. This suggests their potential utility in developing new treatments for diabetes through modulation of blood glucose levels (Soliman, 1979).
Anti-inflammatory and Antimicrobial Agents
Bekhit et al. (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives with notable anti-inflammatory activity. These compounds exceeded the efficacy of indomethacin in various bioassays, demonstrating their potential as anti-inflammatory and antimicrobial agents (Bekhit et al., 2008).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their insecticidal and antibacterial potential. This highlights the utility of these compounds in agricultural sciences, providing new avenues for pest control and bacterial infection mitigation (Deohate & Palaspagar, 2020).
Future Directions
The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make them one of the research hotspots of antitumor drugs in recent years . Future research could focus on exploring the structure-activity relationships of these compounds and designing more efficient drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
2,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-3-4-11(2)13(7-10)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJFWPASPXPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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